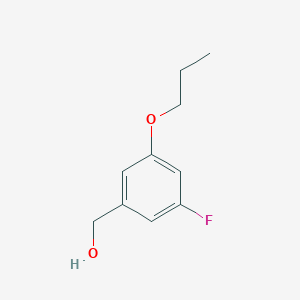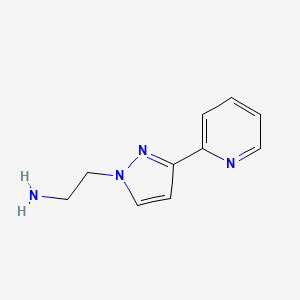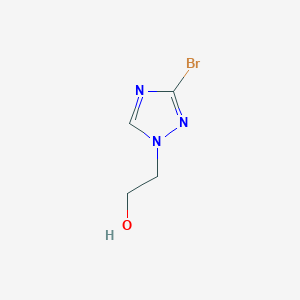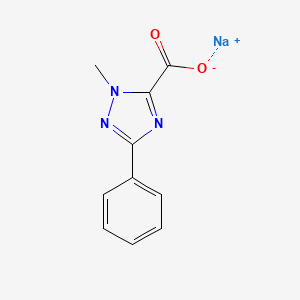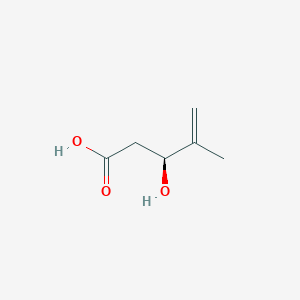
(3S)-3-hydroxy-4-methylpent-4-enoic acid
Vue d'ensemble
Description
“(3S)-3-hydroxy-4-methylpent-4-enoic acid” is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is also known by its CAS number 1315051-90-1 .
Physical And Chemical Properties Analysis
The boiling point of “(3S)-3-hydroxy-4-methylpent-4-enoic acid” is predicted to be 269.0±28.0 °C, and its density is predicted to be 1.131±0.06 g/cm3 . Its pKa value, which indicates its acidity, is predicted to be 4.22±0.10 .Applications De Recherche Scientifique
Carboxylation on Ag- and Cu-containing Catalysts
The carboxylation of related compounds, such as 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts, has been studied. Although the desired 4-hydroxy-4-methylpent-2-ynoic acid did not form under the given conditions, this research provides insights into the behavior of similar compounds in catalytic reactions (Finashina et al., 2016).
Carcinogenicity Studies
Investigations into the mechanisms of action of carcinogenic lactones include the study of reactions of 4-hydroxypent-2-enoic acid lactone, a structurally similar compound, with primary amines. Such research contributes to understanding the chemical behavior of related lactones in biological systems (Jones & Young, 1966).
Inhibitors of Kynurenine-3-hydroxylase
A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, chemically related to (3S)-3-hydroxy-4-methylpent-4-enoic acid, have been synthesized as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have potential as neuroprotective agents (Drysdale et al., 2000).
Hydroxylation and Halogen Addition Studies
Research on the hydroxylation and halogen addition to the carbon-carbon double bond of similar compounds, like (R)-2-hydroxy-3-enoic acids, contributes to the understanding of chemical reactions that (3S)-3-hydroxy-4-methylpent-4-enoic acid might undergo (Yu & Simon, 1991).
Action on Amino Acid Stereoisomers
The action of enzymes on stereochemically pure compounds related to L-alloisoleucine, derived from 2-amino-3-methylpent-4-enoic acid, informs about the biochemical processing of similar compounds (Bakke et al., 1999).
Mécanisme D'action
Target of Action
Similar compounds such as omega-3 fatty acids have been found to mediate anti-inflammatory effects . They interact with various enzymes and proteins within the cell, influencing cellular function and metabolism .
Mode of Action
For instance, omega-3 fatty acids compete with arachidonic acid in cell membranes for the same desaturation enzymes, leading to the production of 3-series prostaglandins and decreased levels of PGE2 and 4 series-LT .
Biochemical Pathways
Similar compounds such as (s)-3-hydroxybutyric acid are known to be synthesized from glucose through the reversed fatty acid β-oxidation pathway .
Pharmacokinetics
The bioavailability of these compounds can be influenced by factors such as chemical and galenic formulations, and food intake .
Result of Action
Similar compounds such as omega-3 fatty acids have been found to reduce inflammation and oxidative stress . They can decrease body fat mass and increase physical performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S)-3-hydroxy-4-methylpent-4-enoic acid. For instance, acid rain can significantly alter soil physicochemical and biochemical processes, affecting the activity of soil enzymes related to acid rain . Other factors such as nitrogen deposition, the amount of precipitation, sulfur deposition, temperature, and vegetation planted in the soil can also have a significant effect on soil acidification .
Propriétés
IUPAC Name |
(3S)-3-hydroxy-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h5,7H,1,3H2,2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIFLIGNROQDR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-hydroxy-4-methylpent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)
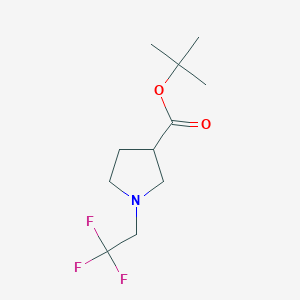
![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)
![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)
![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)
